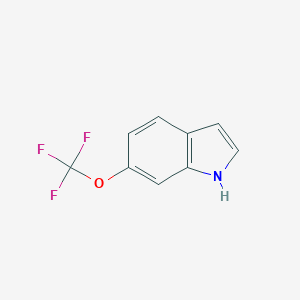

6-(Trifluoromethoxy)-1H-indole

Description

BenchChem offers high-quality 6-(Trifluoromethoxy)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethoxy)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODJNBPQUZSJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621997 | |

| Record name | 6-(Trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467451-91-8 | |

| Record name | 6-(Trifluoromethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(trifluoromethoxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-(trifluoromethoxy)-1H-indole, a fluorinated indole derivative of increasing interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this guide combines known information with predicted values and detailed experimental protocols to facilitate further research and development.

Core Physicochemical Properties

The integration of a trifluoromethoxy group into the indole scaffold significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design. A summary of the available and predicted physicochemical data for 6-(trifluoromethoxy)-1H-indole and its close structural analogs is presented below.

| Property | 6-(trifluoromethoxy)-1H-indole | 6-(trifluoromethyl)-1H-indole | Notes |

| Molecular Formula | C₉H₆F₃NO[1] | C₉H₆F₃N[2] | |

| Molecular Weight | 201.15 g/mol [1] | 185.15 g/mol [2] | |

| Melting Point | Not available | 99-107 °C[2] | The melting point of the trifluoromethoxy analog is expected to be within a similar range. |

| Boiling Point | Not available | Not available | High boiling point expected due to polar N-H group and molecular weight. |

| pKa | Predicted: ~16-17 | Predicted: ~17 | The N-H proton of the indole ring is weakly acidic. A predicted pKa for 4-Methoxy-6-(trifluoromethyl)-1H-indole is 15.814[3]. |

| LogP (Octanol/Water Partition Coefficient) | Predicted: ~3.0-3.5 | Predicted: ~3.1 | The trifluoromethoxy group increases lipophilicity. The XlogP for the related 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid is 3.5[4]. |

| Solubility | Predicted to be low in water, soluble in organic solvents. | Soluble in various organic solvents[2]. | High lipophilicity suggests low aqueous solubility. |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols are generalized and can be adapted for 6-(trifluoromethoxy)-1H-indole.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts.

Materials:

-

6-(trifluoromethoxy)-1H-indole sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with high-boiling point oil (e.g., mineral oil)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the 6-(trifluoromethoxy)-1H-indole sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a Thiele tube oil bath.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure accurate measurement.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has liquefied (T2).

-

The melting point is reported as the range T1-T2.

LogP (Octanol/Water Partition Coefficient) Determination (Shake-Flask Method)

Objective: To determine the ratio of the concentration of the compound in octanol versus water at equilibrium.

Materials:

-

6-(trifluoromethoxy)-1H-indole sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or screw-cap vials

-

Mechanical shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC system

-

Centrifuge

Procedure:

-

Prepare a stock solution of 6-(trifluoromethoxy)-1H-indole in either water-saturated octanol or octanol-saturated water.

-

Add equal volumes of the water-saturated octanol and the octanol-saturated water to a separatory funnel or vial.

-

Add a known amount of the stock solution to the biphasic system.

-

Seal the container and shake vigorously for at least 30 minutes to allow for partitioning between the two phases.

-

Allow the layers to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully withdraw a sample from both the aqueous and the octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the logarithm (base 10) of the partition coefficient.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant of the N-H proton of the indole ring.

Materials:

-

6-(trifluoromethoxy)-1H-indole sample

-

Co-solvent (e.g., methanol, DMSO) due to low aqueous solubility

-

Standardized strong base solution (e.g., 0.1 M KOH or NaOH)

-

pH meter with a suitable electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Dissolve a precisely weighed amount of 6-(trifluoromethoxy)-1H-indole in a known volume of a suitable co-solvent/water mixture.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Allow the pH reading to stabilize while stirring.

-

Begin titrating with the standardized strong base solution, adding small increments (e.g., 0.1 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point on the titration curve.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.

Materials:

-

6-(trifluoromethoxy)-1H-indole sample

-

Distilled or deionized water

-

Screw-cap vials or flasks

-

Thermostatically controlled shaker bath

-

Filtration system (e.g., syringe filters with low compound binding)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of solid 6-(trifluoromethoxy)-1H-indole to a vial containing a known volume of water. The presence of undissolved solid is crucial.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand at the same temperature to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.

-

Analyze the concentration of the compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC with a calibration curve).

-

The determined concentration represents the aqueous solubility of the compound at that temperature.

Visualizations

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a novel compound like 6-(trifluoromethoxy)-1H-indole.

References

6-(trifluoromethoxy)-1H-indole CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(trifluoromethoxy)-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a trifluoromethoxy group can significantly modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This document consolidates available data on its chemical identity, structure, and proposes synthetic strategies and potential biological activities based on related compounds, given the limited specific data on the title compound.

Chemical Identity and Structure

CAS Number: 467451-91-8[1]

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆F₃NO | [1] |

| Molecular Weight | 201.15 g/mol | [1] |

| IUPAC Name | 6-(trifluoromethoxy)-1H-indole | [1] |

| SMILES | C1=CC(=CC2=C1C=CN2)OC(F)(F)F | American Elements |

| InChI | InChI=1S/C9H6F3NO/c10-9(11,12)14-7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | American Elements |

| InChIKey | DODJNBPQUZSJKO-UHFFFAOYSA-N | American Elements |

| Melting Point | Not available | |

| Boiling Point | Not available |

| Density | Not available | |

Table 2: Spectral Data (Predicted and from Related Compounds)

| Data Type | Description |

|---|---|

| ¹H NMR | Expected signals in the aromatic region (δ 6.5-8.0 ppm) and a broad singlet for the N-H proton. The trifluoromethoxy group does not have protons but will influence the chemical shifts of adjacent aromatic protons. |

| ¹³C NMR | Expected signals for the eight aromatic carbons and the carbon of the trifluoromethoxy group (quartet due to coupling with fluorine). |

| ¹⁹F NMR | A singlet is expected for the -OCF₃ group. |

| IR | Expected characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H aromatic stretching (around 3100-3000 cm⁻¹), C=C aromatic stretching (around 1600-1450 cm⁻¹), and strong C-F stretching bands (around 1200-1000 cm⁻¹). |

| MS | Expected molecular ion peak (M⁺) at m/z 201. Fragmentation may involve the loss of the trifluoromethoxy group. |

Synthesis and Experimental Protocols

Proposed Synthetic Route: Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of 6-(trifluoromethoxy)-1H-indole, the required starting materials would be (4-(trifluoromethoxy)phenyl)hydrazine and a suitable two-carbon synthon like acetaldehyde or its equivalent.

Experimental Workflow: Proposed Fischer Indole Synthesis

Caption: Proposed workflow for the synthesis of 6-(trifluoromethoxy)-1H-indole via Fischer indole synthesis.

Detailed Protocol (Hypothetical):

-

Hydrazone Formation: To a solution of (4-(trifluoromethoxy)phenyl)hydrazine (1.0 eq) in ethanol, add acetaldehyde (1.1 eq). The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.

-

Cyclization: The reaction mixture containing the hydrazone is then treated with an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid in a suitable solvent. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to room temperature and quenched by pouring it into ice-water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(trifluoromethoxy)-1H-indole.

-

Characterization: The structure of the final product would be confirmed by spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry.

Biological Activity and Potential Applications

While there is no specific biological data available for 6-(trifluoromethoxy)-1H-indole, the indole nucleus is a common scaffold in a wide array of biologically active molecules. The trifluoromethoxy group is known to enhance drug-like properties. Therefore, 6-(trifluoromethoxy)-1H-indole is a valuable building block for the synthesis of novel therapeutic agents.

Potential Biological Activities (Inferred from Related Compounds):

-

Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various cellular pathways, including tubulin polymerization, protein kinases, and apoptosis. The introduction of a trifluoromethoxy group could enhance the potency and pharmacokinetic profile of such compounds.

-

Antiviral Activity: Indole-based compounds have been investigated as inhibitors of viral replication, including for HIV. The trifluoromethoxy substituent could lead to derivatives with improved antiviral efficacy.

-

Antimicrobial and Antifungal Activity: The indole scaffold is present in many natural and synthetic antimicrobial agents. Fluorinated indoles may offer a strategy to overcome drug resistance in various pathogens.

-

CNS Activity: The structural similarity of the indole ring to neurotransmitters like serotonin makes it a key component in drugs targeting the central nervous system.

Potential Signaling Pathway Involvement

Given the prevalence of the indole scaffold in kinase inhibitors, it is plausible that derivatives of 6-(trifluoromethoxy)-1H-indole could be designed to target specific signaling pathways implicated in diseases like cancer.

Logical Relationship: From Compound to Potential Biological Effect

Caption: Logical pathway from the core compound to potential therapeutic applications.

Conclusion

6-(trifluoromethoxy)-1H-indole is a chemical entity with significant potential in the field of drug discovery. While specific experimental data for this compound is scarce in the public domain, its structural features suggest that it is a valuable starting material for the synthesis of novel, biologically active molecules. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential. This guide provides a foundational understanding based on available information and established chemical principles.

References

6-(trifluoromethoxy)-1H-indole molecular weight and formula

An In-depth Technical Guide to 6-(trifluoromethoxy)-1H-indole For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for 6-(trifluoromethoxy)-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery.

Physicochemical Properties

The fundamental molecular characteristics of 6-(trifluoromethoxy)-1H-indole are summarized below.

| Property | Value |

| Molecular Formula | C9H6F3NO |

| Molecular Weight | 201.15 g/mol |

This information is crucial for stoichiometric calculations in experimental protocols and for the interpretation of analytical data. The presence of the trifluoromethoxy group significantly influences the electronic properties and lipophilicity of the indole scaffold, which can in turn affect its biological activity and pharmacokinetic profile.

Molecular Identification

The compound is identified by the following key identifiers:

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name, its elemental composition (molecular formula), and its calculated mass (molecular weight).

Caption: Chemical Identity and Properties Relationship.

References

A Technical Guide to the Solubility of 6-(Trifluoromethoxy)-1H-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-(trifluoromethoxy)-1H-indole, a key heterocyclic compound in medicinal chemistry and drug discovery. The trifluoromethoxy group significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making its solubility profile a critical parameter for successful drug development.[1] Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its experimental determination. This includes a predicted solubility profile based on solvent polarity, a detailed protocol for the widely accepted shake-flask method, and a guide to quantification using High-Performance Liquid Chromatography (HPLC).

Predicted Solubility Profile

The principle of "like dissolves like" provides a basis for predicting the solubility of 6-(trifluoromethoxy)-1H-indole in various organic solvents. The molecule possesses a polar N-H group capable of hydrogen bonding, a lipophilic trifluoromethoxy group, and an aromatic indole scaffold. This combination suggests a nuanced solubility profile. The following table outlines the predicted qualitative solubility.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate the indole moiety. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions. | |

| Acetonitrile (ACN) | Moderate | Polar nature and ability to accept hydrogen bonds suggest good solubility. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indole. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar, which might slightly reduce solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | The overall lipophilic character of the molecule, enhanced by the -OCF3 group, should allow for reasonable solubility. |

| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility. | |

| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure. |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol for Quantitative Solubility Determination

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound in various solvents due to its reliability and accuracy.[2][3]

Materials and Equipment

-

6-(trifluoromethoxy)-1H-indole (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 6-(trifluoromethoxy)-1H-indole (e.g., 5-10 mg) into a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.[3]

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of excess solid in each vial.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a solvent-compatible 0.22 µm syringe filter and dispense the filtered solution into a clean vial. This step is critical to remove any remaining solid particles.[2]

-

Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that falls within the linear range of the analytical method.

-

Quantification by HPLC

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 6-(trifluoromethoxy)-1H-indole of known concentrations in the chosen solvent.

-

Calibration Curve: Analyze the standard solutions by HPLC to generate a calibration curve by plotting the peak area versus concentration. The correlation coefficient (R²) should be > 0.99 for a valid calibration.

-

Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

-

Calculation of Solubility: Using the equation from the calibration curve, determine the concentration of 6-(trifluoromethoxy)-1H-indole in the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Physicochemical Properties and Solubility Rationale

The solubility of a molecule is governed by its structural and electronic properties. The diagram below illustrates the relationship between the key features of 6-(trifluoromethoxy)-1H-indole and its expected solubility behavior.

Caption: Factors influencing the solubility of 6-(trifluoromethoxy)-1H-indole.

Conclusion

References

Spectroscopic Analysis of 6-(trifluoromethoxy)-1H-indole: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 6-(trifluoromethoxy)-1H-indole. Due to a lack of publicly available experimental NMR data for this specific molecule, this document presents predicted chemical shifts based on established substituent effects on the indole scaffold. For comparative purposes, experimental data for structurally related indole derivatives are also provided. The guide includes standardized experimental protocols for NMR data acquisition and visualizations to aid in the structural elucidation of similar compounds.

Predicted NMR Data for 6-(trifluoromethoxy)-1H-indole

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 6-(trifluoromethoxy)-1H-indole. These predictions are derived from data for unsubstituted indole and known substituent chemical shift (SCS) effects of a methoxy group, adjusted for the strong electron-withdrawing nature of the trifluoromethyl group.

Table 1: Predicted ¹H NMR Data for 6-(trifluoromethoxy)-1H-indole

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.1 - 8.3 | br s | - |

| H-2 | 7.2 - 7.4 | t | ~2.5 |

| H-3 | 6.5 - 6.7 | t | ~2.5 |

| H-4 | 7.6 - 7.8 | d | ~8.5 |

| H-5 | 7.0 - 7.2 | dd | ~8.5, ~1.8 |

| H-7 | 7.3 - 7.5 | d | ~1.8 |

Table 2: Predicted ¹³C NMR Data for 6-(trifluoromethoxy)-1H-indole

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 124 - 126 |

| C-3 | 102 - 104 |

| C-3a | 128 - 130 |

| C-4 | 121 - 123 |

| C-5 | 112 - 114 |

| C-6 | 145 - 147 |

| C-7 | 98 - 100 |

| C-7a | 136 - 138 |

| -OCF₃ | 120 - 123 (q, ¹JCF ≈ 257 Hz) |

Experimental Protocols

The following are generalized protocols for the acquisition of ¹H and ¹³C NMR spectra for indole derivatives, based on standard laboratory practices.

Sample Preparation:

-

Weigh 5-10 mg of the indole derivative.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

¹H NMR Spectroscopy:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: CDCl₃ (referenced at δ 7.26 ppm).

-

Pulse Program: Standard single-pulse (zg30).

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Solvent: CDCl₃ (referenced at δ 77.16 ppm).

-

Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum.

Mandatory Visualizations

The following diagrams illustrate the structure of 6-(trifluoromethoxy)-1H-indole with atom numbering for NMR assignment and a general workflow for NMR analysis.

Caption: Structure of 6-(trifluoromethoxy)-1H-indole with atom numbering.

Caption: A generalized workflow for NMR-based structural analysis.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-(Trifluoromethoxy)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometry analysis of 6-(trifluoromethoxy)-1H-indole, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental mass spectra for this specific molecule, this document focuses on a predicted fragmentation pattern derived from established principles of mass spectrometry and data from structurally analogous compounds. The protocols and analyses presented herein are designed to guide researchers in their experimental work with this and similar fluorinated indole derivatives.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

Electron ionization is a hard ionization technique that leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. The fragmentation of 6-(trifluoromethoxy)-1H-indole is expected to be primarily driven by the stability of the indole ring and the influence of the trifluoromethoxy substituent.

The molecular ion ([M]⁺˙) is predicted to be observed at m/z 201. The fragmentation cascade is likely to involve the loss of the trifluoromethoxy group and characteristic cleavages of the indole ring.

Predicted Fragmentation Pathway:

Table 1: Predicted Major Fragment Ions in the EI-MS Spectrum of 6-(trifluoromethoxy)-1H-indole

| Predicted Fragment Ion | Proposed Structure/Loss | Predicted m/z | Predicted Relative Abundance |

| [M]⁺˙ | Molecular Ion | 201 | Moderate |

| [M-F]⁺ | Loss of a fluorine radical | 182 | Low |

| [M-CF₃]⁺ | Loss of a trifluoromethyl radical | 132 | High |

| [M-OCF₃]⁺ | Loss of a trifluoromethoxy radical | 116 | High |

| [C₇H₅]⁺ | Loss of HCN from the indole cation | 89 | Moderate |

Note: The predicted relative abundances are qualitative and based on the expected stability of the fragment ions.

Experimental Protocols

The following protocols are generalized for the analysis of indole derivatives and should be optimized for the specific instrumentation used.

2.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 6-(trifluoromethoxy)-1H-indole in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution to the desired concentration range (e.g., 1-100 µg/mL) for analysis.

-

Matrix Samples: For analysis in complex matrices (e.g., plasma, tissue homogenates), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol should be developed to remove interfering substances.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like indole derivatives.

Table 2: Suggested GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Injection Volume | 1 µL (splitless) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temp 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 50-300 |

| Scan Speed | 2 scans/sec |

2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is ideal for the analysis of less volatile compounds or for achieving higher sensitivity and selectivity, particularly in complex matrices.

Table 3: Suggested LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reverse-phase, 50 mm x 2.1 mm ID, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 95% B over 5 min, hold at 95% B for 2 min, return to 10% B and equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Experimental and Data Analysis Workflow

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of 6-(trifluoromethoxy)-1H-indole. The predicted fragmentation pattern and generalized experimental protocols serve as a starting point for researchers. It is imperative to perform experimental analysis to confirm these predictions and to develop and validate methods for specific applications. The provided workflows and diagrams offer a structured approach to the analysis and interpretation of mass spectrometry data for this and other novel indole derivatives.

An In-depth Technical Guide to the FT-IR Spectrum of 6-(trifluoromethoxy)-1H-indole

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 6-(trifluoromethoxy)-1H-indole. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document presents a predictive analysis based on the known spectral data of related indole derivatives and compounds containing trifluoromethoxy groups. The information herein is intended to serve as a robust reference for spectral interpretation, compound identification, and quality control in a research and drug development context.

Predicted FT-IR Spectral Data

The FT-IR spectrum of 6-(trifluoromethoxy)-1H-indole is characterized by the vibrational modes of its constituent functional groups: the indole ring, the N-H bond, aromatic C-H bonds, and the trifluoromethoxy substituent. The predicted absorption bands are summarized in the table below. These predictions are derived from spectral data of indole and its derivatives.[1][2][3][4] The typical FT-IR of a control indole showed a stretching vibration band at 3406 cm⁻¹ which was attributed to the N-H peak.[3] The peaks at 3022 cm⁻¹ and 3049 cm⁻¹ can be attributed to symmetric and asymmetric C-H stretching vibration peaks.[3] The characteristic aromatic C=C strong stretching were appeared at 1508 cm⁻¹, and 1577 cm⁻¹ in the sample.[3] Vibrations peaks at 1616 cm⁻¹, and 1456 cm⁻¹ were due to C-C (in ring) stretching in the sample.[3]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| N-H Stretch | ~3400 | Medium-Strong | A relatively sharp peak characteristic of the indole N-H group. The position can be influenced by hydrogen bonding. |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak | Multiple weak bands are expected in this region corresponding to the stretching of C-H bonds on the indole ring. |

| C-F Stretch (asymmetric) | ~1280 | Strong | The trifluoromethyl group will exhibit strong absorption bands. This is a characteristic and often dominant peak in the spectrum. |

| C-F Stretch (symmetric) | ~1170 | Strong | Another strong absorption band associated with the trifluoromethyl group. |

| C-O-C Stretch (asymmetric) | ~1240 | Strong | The ether linkage of the trifluoromethoxy group will produce a strong absorption band, which may overlap with the C-F stretching vibrations. |

| C-O-C Stretch (symmetric) | ~1070 | Medium | A medium intensity band corresponding to the symmetric stretch of the C-O-C linkage. |

| Aromatic C=C Stretch | 1620-1450 | Medium-Weak | A series of peaks in this region are characteristic of the carbon-carbon double bond stretching within the indole ring. |

| C-N Stretch | ~1340 | Medium | The stretching vibration of the carbon-nitrogen bond within the pyrrole ring of the indole nucleus. |

| Aromatic C-H In-Plane Bend | 1300-1000 | Medium-Weak | Multiple bands of medium to weak intensity are expected in this region. |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Strong | The substitution pattern on the benzene ring will influence the exact position of these strong bands, which are useful for confirming the structure. |

Experimental Protocol for FT-IR Spectroscopy

The following is a detailed methodology for obtaining the FT-IR spectrum of a solid sample such as 6-(trifluoromethoxy)-1H-indole, based on standard laboratory practices.

2.1. Materials and Instrumentation

-

6-(trifluoromethoxy)-1H-indole (solid powder)

-

Potassium bromide (KBr), spectroscopic grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker VERTEX 70 or Perkin Elmer FTIR spectrometer)[1][2]

-

Sample holder for KBr pellets

-

Spatula

-

Desiccator

2.2. Sample Preparation (KBr Pellet Method)

-

Drying: Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which has a strong IR absorption. Cool the KBr in a desiccator.

-

Grinding: In the agate mortar, grind approximately 1-2 mg of the 6-(trifluoromethoxy)-1H-indole sample with about 100-200 mg of the dried KBr. The grinding should be vigorous and thorough to ensure a fine, homogeneous mixture. The final mixture should have a consistent, powder-like appearance.

-

Pellet Formation: Transfer the ground mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Pellet Removal: Carefully release the pressure and disassemble the die. Gently remove the KBr pellet. A good pellet is thin and clear.

2.3. Spectral Acquisition

-

Instrument Purge: Purge the FT-IR spectrometer with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Place an empty sample holder (or a pure KBr pellet) in the spectrometer's sample compartment. Collect a background spectrum. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Mount the KBr pellet containing the 6-(trifluoromethoxy)-1H-indole sample in the sample holder and place it in the sample compartment.

-

Data Collection: Acquire the FT-IR spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 or 32 scans to improve the signal-to-noise ratio.[2]

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Workflow and Data Analysis Visualization

The following diagrams illustrate the experimental workflow and a logical process for spectral data analysis.

Caption: Experimental workflow for FT-IR spectroscopy.

Caption: Logical workflow for FT-IR spectrum analysis.

References

The Trifluoromethoxy Group on an Indole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (OCF₃) group onto an indole scaffold offers a compelling strategy for modulating the electronic properties and metabolic stability of this privileged heterocyclic system. This guide provides a comprehensive overview of the electronic effects of the OCF₃ group on the indole ring, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate understanding and application in research and drug development.

Electronic Properties of the Trifluoromethoxy Group on the Indole Nucleus

The trifluoromethoxy group is a unique substituent that exerts a dual electronic influence on aromatic systems. It is characterized by a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms, and a weaker electron-donating resonance effect (+R) from the oxygen lone pairs. When attached to the electron-rich indole ring, this duality significantly impacts the electron density distribution, reactivity, and physicochemical properties of the molecule.

The indole ring itself is a π-excessive system, prone to electrophilic attack, primarily at the C3 position. The presence of an OCF₃ group modulates this inherent reactivity. While the strong -I effect deactivates the ring towards electrophilic substitution compared to unsubstituted indole, the +R effect can influence the regioselectivity of such reactions. The net electronic effect of the OCF₃ group is generally electron-withdrawing, which can be quantified by Hammett constants. Although specific Hammett constants for substituents on the indole ring are not as well-established as for benzene derivatives, the values for the trifluoromethoxy group on a phenyl ring provide a useful approximation.

Below is a diagram illustrating the inductive and resonance effects of the trifluoromethoxy group on an indole ring.

Caption: Inductive and resonance effects of the OCF₃ group on indole.

Quantitative Electronic Parameters

Quantifying the electronic influence of the trifluoromethoxy group is crucial for predicting reactivity and understanding structure-activity relationships (SAR). The following table summarizes key electronic parameters for the OCF₃ group.

| Parameter | Value | Description |

| Hammett Constant (σp) | 0.35 | Represents the electronic effect of the substituent at the para position of a benzene ring, indicating a net electron-withdrawing character. |

| Hammett Constant (σm) | 0.40 | Represents the electronic effect at the meta position, which is primarily inductive, showing a strong electron-withdrawing nature. |

| Predicted pKa (5-OCF₃-indole) | 16.06 ± 0.30 | The predicted acidity of the N-H proton. A lower pKa value compared to unsubstituted indole (pKa ≈ 17) would indicate an increase in acidity due to the electron-withdrawing nature of the OCF₃ group.[1] |

Synthesis of Trifluoromethoxy-Substituted Indoles

The synthesis of trifluoromethoxy-substituted indoles can be achieved through various established methods for indole synthesis, with the Fischer indole synthesis being a prominent and versatile approach. This method typically involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

Fischer Indole Synthesis of 5-Trifluoromethoxyindole

A common route to 5-trifluoromethoxyindole involves the use of 4-(trifluoromethoxy)phenylhydrazine as a key starting material. The general workflow is depicted in the diagram below.

Caption: General workflow for the Fischer indole synthesis.

Experimental Protocol: Synthesis of 5-Trifluoromethoxyindole via Fischer Indole Synthesis

This protocol describes a general procedure for the synthesis of 5-trifluoromethoxyindole from 4-(trifluoromethoxy)aniline.

Step 1: Synthesis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

-

Diazotization: Dissolve 4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C. Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

Isolation: After the addition is complete, stir the mixture for an additional 2 hours at room temperature. The phenylhydrazine hydrochloride will precipitate. Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Step 2: Fischer Indole Synthesis

-

Hydrazone Formation and Cyclization: To a solution of 4-(trifluoromethoxy)phenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or acetic acid), add a slight excess of an appropriate ketone or aldehyde (e.g., pyruvic acid to yield indole-2-carboxylic acid, which can be subsequently decarboxylated).

-

Acid Catalysis: Add a strong acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride.

-

Heating: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water. Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethoxy-substituted indole.

Spectroscopic Characterization

The electronic environment of the indole ring is significantly altered by the OCF₃ substituent, which is reflected in its spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these compounds.

NMR Data for 5-Trifluoromethoxy-1H-indole

The following table summarizes typical (predicted or reported) NMR chemical shifts for 5-trifluoromethoxy-1H-indole. Actual values may vary depending on the solvent and experimental conditions.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H1 (N-H) | ~8.1 | br s | - |

| H2 | ~7.2 | t | ~2.5 | |

| H3 | ~6.5 | t | ~2.5 | |

| H4 | ~7.6 | d | ~8.8 | |

| H6 | ~7.0 | dd | ~8.8, ~2.2 | |

| H7 | ~7.4 | d | ~2.2 | |

| ¹³C | C2 | ~125 | ||

| C3 | ~102 | |||

| C3a | ~129 | |||

| C4 | ~111 | |||

| C5 | ~144 | q | ~1.8 | |

| C6 | ~115 | |||

| C7 | ~112 | |||

| C7a | ~132 | |||

| -OCF₃ | ~121 | q | ~257 | |

| ¹⁹F | -OCF₃ | ~ -58 | s | - |

Reactivity and Influence in Drug Development

The electron-withdrawing nature of the trifluoromethoxy group deactivates the indole ring towards electrophilic aromatic substitution. However, the substitution pattern is still largely governed by the inherent directing effects of the indole nucleus and the resonance contribution of the OCF₃ group, favoring substitution at the C3 position, and to a lesser extent, at other positions depending on the reaction conditions and the nature of the electrophile.

In the context of drug development, the OCF₃ group is considered a "super-methoxy" or "pseudo-halogen" group. It offers several advantages:

-

Increased Lipophilicity: The OCF₃ group is more lipophilic than a methoxy group, which can enhance membrane permeability and improve oral bioavailability of drug candidates.

-

Metabolic Stability: The C-F bonds are exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism, which can increase the half-life of a drug.

-

Modulation of pKa: The electron-withdrawing nature of the OCF₃ group can lower the pKa of nearby acidic or basic centers, which can be crucial for optimizing drug-receptor interactions.[1]

-

Conformational Effects: The steric bulk and electronic properties of the OCF₃ group can influence the preferred conformation of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.

The logical relationship of these properties in the drug development process is illustrated in the following diagram.

Caption: Impact of OCF₃ group properties on drug development.

Conclusion

The trifluoromethoxy group serves as a valuable substituent for modifying the electronic landscape of the indole ring. Its strong inductive electron-withdrawing effect, coupled with a weak resonance donating effect, deactivates the ring while influencing the regioselectivity of chemical transformations. In drug discovery, the incorporation of an OCF₃ group can confer desirable properties such as enhanced metabolic stability and lipophilicity, making trifluoromethoxy-substituted indoles promising scaffolds for the development of novel therapeutic agents. This guide provides a foundational understanding of the core principles governing the electronic properties of this unique substituent on the indole nucleus, offering a practical resource for researchers in the field.

References

The Reactivity of the Indole Nucleus Substituted with a 6-Trifluoromethoxy Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the indole nucleus bearing a 6-trifluoromethoxy substituent. The introduction of the trifluoromethoxy group (-OCF3) at the 6-position of the indole ring significantly modulates its electronic properties, thereby influencing its reactivity towards electrophilic and nucleophilic reagents. This document outlines the expected reactivity patterns, provides detailed experimental protocols for key reactions, and presents relevant signaling pathways and drug development workflows where such derivatives could be of interest.

Core Concepts: Electronic Influence of the 6-Trifluoromethoxy Substituent

The trifluoromethoxy group is a unique substituent with dual electronic effects. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect), which deactivates the aromatic ring towards electrophilic attack.[1] However, the oxygen atom possesses lone pairs that can participate in resonance, acting as a weak π-donor.[1] This duality makes the -OCF3 group a deactivating, yet ortho-, para-directing substituent in typical electrophilic aromatic substitutions.[1][2]

On the indole nucleus, the primary site for electrophilic attack is the electron-rich C3 position of the pyrrole ring. The strong electron-withdrawing nature of the 6-trifluoromethoxy group is expected to decrease the overall electron density of the indole ring system, thereby reducing the rate of electrophilic substitution at C3 compared to unsubstituted indole. For electrophilic attack on the benzene portion, the 6-OCF3 group would direct incoming electrophiles to the C5 and C7 positions.

Electrophilic Substitution Reactions

Despite the deactivating nature of the 6-trifluoromethoxy group, the indole nucleus is expected to remain sufficiently nucleophilic to undergo common electrophilic substitution reactions, albeit potentially requiring more forcing conditions.

Vilsmeier-Haack Reaction (Formylation)

The Vilsmeier-Haack reaction is a mild method to introduce a formyl group at the C3 position of indoles. For 6-trifluoromethoxyindole, the reaction is expected to proceed, though potentially at a slower rate than for electron-rich indoles.

Table 1: Quantitative Data for Vilsmeier-Haack Reaction of a Hypothetical 6-Trifluoromethoxyindole

| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Expected Yield (%) |

| 6-Trifluoromethoxyindole | POCl₃, DMF | 0 to 100 | 8 - 12 | 6-Trifluoromethoxyindole-3-carboxaldehyde | 70-80 |

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Trifluoromethoxyindole

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 6-trifluoromethoxyindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

-

Basify the aqueous solution to pH 9-10 with a 20% aqueous sodium hydroxide solution.

-

The product, 6-trifluoromethoxyindole-3-carboxaldehyde, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group at the C3 position of the indole. Due to the deactivating nature of the 6-trifluoromethoxy group, a stronger Lewis acid or higher temperatures might be necessary compared to reactions with unsubstituted indole.

Table 2: Quantitative Data for Friedel-Crafts Acylation of a Hypothetical 6-Trifluoromethoxyindole

| Starting Material | Acylating Agent | Lewis Acid | Solvent | Product | Expected Yield (%) |

| 6-Trifluoromethoxyindole | Acetyl Chloride | AlCl₃ | Dichloromethane | 3-Acetyl-6-trifluoromethoxyindole | 60-75 |

| 6-Trifluoromethoxyindole | Acetic Anhydride | ZnCl₂ | Acetic Acid | 3-Acetyl-6-trifluoromethoxyindole | 55-70 |

Experimental Protocol: Friedel-Crafts Acylation of 6-Trifluoromethoxyindole

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.2 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 6-trifluoromethoxyindole (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the Friedel-Crafts acylation.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group at the C3 position. The reactivity of 6-trifluoromethoxyindole in the Mannich reaction is expected to be lower than that of indole itself.

Table 3: Quantitative Data for the Mannich Reaction of a Hypothetical 6-Trifluoromethoxyindole

| Starting Material | Aldehyde | Amine | Solvent | Product | Expected Yield (%) |

| 6-Trifluoromethoxyindole | Formaldehyde | Dimethylamine | Acetic Acid | 6-Trifluoromethoxygramine | 65-75 |

Experimental Protocol: Mannich Reaction of 6-Trifluoromethoxyindole

-

To a cooled (0 °C) solution of dimethylamine (1.1 equivalents) in acetic acid, add a 37% aqueous solution of formaldehyde (1.1 equivalents) dropwise with stirring.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of 6-trifluoromethoxyindole (1 equivalent) in acetic acid to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

-

Pour the reaction mixture into ice water and basify with concentrated sodium hydroxide solution until pH > 10.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by column chromatography or recrystallization.

Caption: Experimental workflow for the Mannich reaction.

Nucleophilic Substitution Reactions

The indole nucleus is generally not susceptible to direct nucleophilic aromatic substitution. However, the presence of a strong electron-withdrawing group like the 6-trifluoromethoxy group could potentially activate the benzene ring for such reactions under harsh conditions, particularly at the positions ortho and para to the substituent (C5 and C7). More commonly, nucleophilic substitution reactions involving indoles occur on side chains introduced via electrophilic substitution.

Signaling Pathways and Drug Development

Indole derivatives are privileged scaffolds in medicinal chemistry and are known to interact with a wide range of biological targets. While specific data for 6-trifluoromethoxyindole is scarce, the introduction of a trifluoromethoxy group is a common strategy in drug design to enhance metabolic stability and cell permeability.[3]

Below is a representative signaling pathway for kinase inhibitors, a common class of drugs for which indole is a key scaffold.

Caption: A representative kinase signaling pathway targeted by indole derivatives.

The development of a drug candidate based on a 6-trifluoromethoxyindole scaffold would follow a standard drug discovery and development workflow.

Caption: A generalized drug discovery and development workflow for an indole-based compound.

Conclusion

The 6-trifluoromethoxy substituent imparts unique electronic properties to the indole nucleus, primarily acting as a deactivating group for electrophilic substitution due to its strong inductive electron withdrawal. This guide provides a theoretical framework and practical protocols for exploring the reactivity of this scaffold. While direct experimental data for 6-trifluoromethoxyindole is limited, the principles outlined herein, derived from the known behavior of the trifluoromethoxy group on aromatic systems and the established reactivity of the indole core, offer a solid foundation for researchers in organic synthesis and medicinal chemistry. Further investigation into the synthesis and biological evaluation of 6-trifluoromethoxyindole derivatives is warranted to fully unlock their potential in drug discovery.

References

The 6-(Trifluoromethoxy)-1H-Indole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds.[1][2] The strategic introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, has become a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. This guide focuses on the 6-(trifluoromethoxy)-1H-indole scaffold, a motif of growing importance. The trifluoromethoxy group at the 6-position significantly enhances metabolic stability, lipophilicity, and membrane permeability, making this scaffold a "privileged" structure in the design of novel therapeutics. This document provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic potential of 6-(trifluoromethoxy)-1H-indole derivatives, with a primary focus on their roles as anticancer and anti-inflammatory agents.

The 6-(Trifluoromethoxy)-1H-Indole Scaffold: A Gateway to Enhanced Bioactivity

The indole ring system is renowned for its ability to mimic peptide structures and interact with a wide range of biological targets, including enzymes and receptors.[1][2] The introduction of a trifluoromethoxy group is a key drug design strategy. This group is highly electronegative and lipophilic, which can profoundly influence a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile.[3] Specifically, placing the -OCF₃ group at the 6-position of the indole ring has led to the discovery of potent modulators of critical cellular pathways, particularly in oncology and immunology.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the 6-(trifluoromethoxy)-1H-indole scaffold have demonstrated significant potential as anticancer agents, primarily by targeting protein kinases and the microtubule network, both of which are crucial for cancer cell proliferation and survival.[4][5]

Mechanism of Action: Kinase and Tubulin Inhibition

Kinase Inhibition: Many cancers are driven by the aberrant activity of protein kinases.[6] Indole derivatives have been extensively developed as kinase inhibitors, and the 6-(trifluoromethoxy) substitution pattern has proven beneficial in this context.[4][5] These compounds often act as ATP-competitive inhibitors, binding to the kinase active site and preventing the phosphorylation of downstream substrates. This blockade of signaling pathways can halt cell proliferation and induce apoptosis. For instance, indole derivatives have been designed to target kinases like EGFR (Epidermal Growth Factor Receptor) and SRC (Sarcoma kinase), which are implicated in the progression of various tumors, including lung, breast, and prostate cancers.[7] The combination of EGFR and SRC inhibition is a promising strategy to induce apoptosis and overcome acquired resistance to chemotherapy.[7]

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, making it an attractive target for cancer therapy.[8] Certain 6-substituted indole derivatives function as microtubule-targeting agents by inhibiting tubulin polymerization.[8][9] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently triggers programmed cell death (apoptosis) in cancer cells.[8]

Data Summary: In Vitro Antiproliferative Activity

The following table summarizes the in vitro anticancer activity of representative indole derivatives, highlighting their potency against various cancer cell lines.

| Compound ID | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| Compound 3g | MCF-7 (Breast) | Tubulin Polymerization Inhibitor | 2.94 ± 0.56 | [8] |

| MDA-MB-231 (Breast) | Tubulin Polymerization Inhibitor | 1.61 ± 0.004 | [8] | |

| A549 (Lung) | Tubulin Polymerization Inhibitor | 6.30 ± 0.30 | [8] | |

| A375 (Melanoma) | Tubulin Polymerization Inhibitor | 0.57 ± 0.01 | [8] | |

| Compound 16 | A549 (Lung) | EGFR/SRC Kinase Inhibitor | Not specified | [7] |

| PC3 (Prostate) | EGFR/SRC Kinase Inhibitor | Not specified | [7] | |

| EGFR Kinase | Enzyme Inhibition | 1.026 | [7] | |

| SRC Kinase | Enzyme Inhibition | 0.002 | [7] | |

| OXi8006 | SK-OV-3 (Ovarian) | Tubulin Polymerization Inhibitor | GI₅₀ = 0.00345 | [9] |

| Tubulin Assembly | Enzyme Inhibition | 1.1 | [9] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 6-(trifluoromethoxy)-1H-indole derivatives on cancer cells.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Visualization of Anticancer Mechanisms

The following diagrams illustrate the key mechanisms of action for these compounds.

Caption: Mechanisms of anticancer activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Indole derivatives have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory response, such as pro-inflammatory cytokines and enzymes.[10][11]

Mechanism of Action

The anti-inflammatory effects of these compounds are often mediated through the inhibition of pathways involving nuclear factor-kappa B (NF-κB), a central regulator of inflammation.[11] By suppressing the activation of NF-κB, these derivatives can downregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11] This leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE₂).[11][12] Furthermore, they can decrease the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[11][13] Some indole derivatives also show potential in targeting the STING (stimulator of interferon genes) pathway, which, when overactivated, can lead to inflammatory diseases.[10]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This protocol describes how to measure the inhibitory effect of test compounds on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: In macrophages, the enzyme iNOS is induced by inflammatory stimuli like LPS, leading to the production of large amounts of NO. NO is a short-lived radical, but it is rapidly converted to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which can be measured to quantify NO production.

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 6-(trifluoromethoxy)-1H-indole derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce iNOS expression and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control). Incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Visualization of Anti-inflammatory Workflow

The following diagram illustrates the experimental workflow for assessing anti-inflammatory activity.

Caption: Workflow for in vitro anti-inflammatory evaluation.

Other Potential Biological Activities

Beyond cancer and inflammation, the versatile indole scaffold has been explored for a wide range of other therapeutic applications. These include:

-

Antiviral Activity: Indole-based compounds have been investigated as inhibitors of viral fusion, targeting proteins like the HIV-1 glycoprotein gp41.[14][15]

-

Antimicrobial and Antifungal Activity: Various indole derivatives have shown promise in combating bacterial and fungal pathogens.[1][2]

-

Neurological Disorders: The structural similarity of indole to neurotransmitters like serotonin has led to the exploration of its derivatives for treating neurological and psychiatric conditions. Recent studies have shown the potential of indole derivatives in mitigating neuroinflammation and oxidative stress in models of Parkinson's disease.[13]

-

Cystic Fibrosis: Certain indole-containing structures have been identified as potent potentiators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, offering a potential therapeutic avenue for cystic fibrosis.[16]

Conclusion and Future Perspectives

The 6-(trifluoromethoxy)-1H-indole scaffold represents a highly promising and privileged structure in medicinal chemistry. Its derivatives have demonstrated potent and diverse biological activities, particularly as anticancer and anti-inflammatory agents. The strategic incorporation of the trifluoromethoxy group enhances key drug-like properties, making these compounds attractive candidates for further development. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and conducting comprehensive preclinical and clinical studies to translate the therapeutic potential of these compounds into novel medicines. The versatility of this scaffold ensures its continued relevance in the ongoing quest for effective treatments for a wide range of human diseases.

References

- Design and synthesis of new anti-tumor indole derivatives. (2024). Vertex AI Search.

- 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid. PubChem.

- Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PubMed Central.

- Indoles and trifluorides with biological activities. ResearchGate.

- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science.

- Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications.

- Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed.

- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI.

- Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- Development of indole derivatives as inhibitors targeting STING-dependent inflammation. PubMed.

- Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PubMed Central.

- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Olgen - Current Medicinal Chemistry.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PubMed Central.

- Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences.

- Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed.

- Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. National Institutes of Health.

- The Design, Synthesis, and Biological Evaluation of Indole-based Anticancer Agents. (2012). Baylor University.

- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.

- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ScienceOpen.

- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. PubMed.

- Structure−Activity Relationship Studies of 6α- and 6β-Indolylacetamidonaltrexamine Derivatives as Bitopic Mu Opioid Receptor Modulators and Elaboration of the “Message-Address Concept” To Comprehend Their Functional Conversion. PubMed Central.

- Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096). PubMed.

- Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases. PubMed Central.

- Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed.

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 5. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [edgccjournal.org]

- 8. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 – ScienceOpen [scienceopen.com]

- 16. pubs.acs.org [pubs.acs.org]

The Trifluoromethoxy Group: A Guide to Its Transformative Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become a cornerstone of modern medicinal chemistry, offering a unique combination of properties that can dramatically enhance the developability and efficacy of drug candidates. This in-depth technical guide explores the multifaceted role of this "super-halogen" in drug design, providing a comprehensive overview of its impact on physicochemical properties, metabolic stability, and target engagement. Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge to effectively leverage the trifluoromethoxy group in their drug discovery programs.

Physicochemical Properties: Fine-Tuning for Success